N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine
Description
N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine is a complex organic compound characterized by its unique molecular structure. This compound features a benzyl group, a 2-methylpyrazol-3-ylmethyl group, and an oxan-4-ylmethanamine moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20-18(7-10-19-20)15-21(13-16-5-3-2-4-6-16)14-17-8-11-22-12-9-17/h2-7,10,17H,8-9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNSKEVCQCDFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(CC2CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine typically involves multiple steps, starting with the preparation of the pyrazolylmethylamine core This core can be synthesized through a reaction between 2-methylpyrazole and an appropriate amine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine may serve as a ligand for various receptors or enzymes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved in these interactions can vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine is structurally similar to other benzylamine derivatives and pyrazolylmethylamines.
Other compounds with similar structures include N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]methanamine and N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]ethanamine.
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and the resulting chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
